Sodium 6-hydroxynaphthalene-2-sulfonate, also known as Schaeffer's salt, is a water-soluble organic compound with the chemical formula C₁₀H₇NaO₄S. It is synthesized by sulfonating 2-naphthol with concentrated sulfuric acid. [Source: National Institutes of Health. PubChem ]
Schaeffer's salt has various applications in scientific research, including:
Sodium 6-hydroxynaphthalene-2-sulfonate is an organic compound with the chemical formula C₁₀H₇NaO₄S. It is a sodium salt derived from 6-hydroxy-2-naphthalenesulfonic acid, characterized by its water solubility and amphoteric properties due to the presence of both hydroxyl and sulfonate groups. This compound is primarily utilized in various chemical syntheses, particularly in the dye industry, where it serves as a coupling agent for the production of azo dyes and other organic compounds. Its structure features a naphthalene ring with a hydroxyl group at the second position and a sulfonate group at the sixth position, which significantly influences its reactivity and solubility .
Research indicates that sodium 6-hydroxynaphthalene-2-sulfonate exhibits antimicrobial properties, making it useful in microbiological applications. It can serve as a selective agent in agar plate screening tests to identify specific microorganisms based on their interaction with this compound . Additionally, its role as a precursor in synthesizing biologically active molecules highlights its importance in pharmaceutical research.
The synthesis of sodium 6-hydroxynaphthalene-2-sulfonate typically involves the sulfonation of 2-naphthol using concentrated sulfuric acid. The reaction can be summarized as follows:
After forming the sulfonic acid, it is neutralized with sodium hydroxide to yield the sodium salt form . Alternative methods may include modifications involving other reagents or conditions tailored for specific applications.
Sodium 6-hydroxynaphthalene-2-sulfonate finds extensive applications across various fields:
Studies on the interactions of sodium 6-hydroxynaphthalene-2-sulfonate with various biological systems have shown promising results. Its ability to selectively inhibit certain microbial growth makes it valuable for screening assays. Additionally, its interactions with other aromatic compounds can lead to the formation of novel derivatives with enhanced properties .
Several compounds share structural similarities with sodium 6-hydroxynaphthalene-2-sulfonate. Here are notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Naphthol | Hydroxyl group at position 1 | Precursor for various sulfonic acids |
| Naphthalene-1-sulfonic acid | Sulfonic acid at position 1 | Less stable than its 2-isomer |
| Sodium naphthalene-1,5-disulfonate | Two sulfonic acid groups | Used primarily in dye applications |
| Sodium naphthalenesulfonate | Sulfonic acid at position 1 or 2 | Versatile use in dye and pigment industries |
Sodium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific hydroxyl and sulfonate positioning, which enhances its reactivity and solubility compared to other naphthalenesulfonates. Its amphoteric nature allows it to participate in diverse
Irritant